(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carbamate group, which is an ester derived from carbamic acid and consists of a carbonyl (a carbon double-bonded to oxygen) attached to an alkyl or aryl group and an oxygen atom bonded to a nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A two-step synthesis process involving palladium-catalyzed amination and intramolecular amidation has been used for creating compounds similar to the subject chemical, specifically focusing on 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones (Scott, 2006).
Structural Analysis : The crystal structure and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a compound structurally related to the subject chemical, have been investigated, demonstrating significant hydrogen bonding and intramolecular π–π stacking, contributing to its stability (Chen et al., 2021).
Biological Activity and Applications
α-Glucosidase Inhibitory Activity : Compounds similar to the subject chemical, specifically those linking imidazo[1,2-a]pyridines to a carbamate moiety, have been synthesized and evaluated for α-glucosidase inhibitory activity. This has implications in the treatment of diseases like diabetes (Saeedi et al., 2020).
Antibacterial Activity : Derivatives of imidazo[1,2-a]pyridine, which are closely related to the subject chemical, have been synthesized and evaluated for their antibacterial properties, indicating potential applications in antimicrobial therapies (Prasad, 2021).
Advanced Material Research
Molecular Interactions and Surface Analysis : Studies on imidazo[1,2-a]pyridine derivatives, which share structural similarities with the subject compound, have provided insights into molecular interactions and surface characteristics, offering potential applications in material science (Dhanalakshmi et al., 2018).
Synthesis of Related Derivatives : Research into the synthesis of related imidazo[1,2-a]pyridine derivatives, like carbamate derivatives, contributes to the understanding of their chemical behavior and potential applications in various fields, including medicinal chemistry and material science (Bakke et al., 2003).
Mechanism of Action
Target of Action
Imidazole-containing compounds have a broad range of targets due to their versatile chemical and biological properties . They are known to interact with various enzymes and receptors, and are used in a variety of applications, including as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .
Mode of Action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways. For instance, some derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .
Pharmacokinetics
The pharmacokinetic properties of imidazole-containing compounds can vary greatly depending on the specific compound. Generally, these compounds are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives have been found to have significant cytotoxic activity against certain cancer cell lines .
Action Environment
The action of imidazole-containing compounds can be influenced by various environmental factors, such as pH and temperature, which can affect their stability and efficacy .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate involves the synthesis of the imidazo[4,5-d]thiazolo[5,4-b]pyridine ring system followed by the attachment of the phenyl and carbamate groups. The final step involves the introduction of the tert-butyl group to the nitrogen atom of the carbamate group.", "Starting Materials": [ "2-amino-5-chloro-8-methylpyridine", "2-bromo-1-(3-bromophenyl)ethanone", "thiourea", "ethyl chloroformate", "tert-butylamine", "triethylamine", "sodium hydride", "acetonitrile", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridine", "a. React 2-amino-5-chloro-8-methylpyridine with thiourea in the presence of sodium hydride in acetonitrile to form 5-chloro-8-methyl-2-thiouracil.", "b. React 5-chloro-8-methyl-2-thiouracil with 2-bromo-1-(3-bromophenyl)ethanone in the presence of triethylamine in dimethylformamide to form 5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridine.", "Step 2: Attachment of phenyl and carbamate groups", "a. React 5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridine with 3-aminophenethylamine in the presence of triethylamine in chloroform to form (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)amine.", "b. React (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)amine with ethyl chloroformate in the presence of triethylamine in chloroform to form (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate.", "Step 3: Introduction of tert-butyl group", "a. React (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate with tert-butylamine in the presence of triethylamine in chloroform to form (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate." ] } | |
CAS No. |
1779493-13-8 |
Molecular Formula |
C21H22ClN5O2S |
Molecular Weight |
444.0 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-[3-(8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaen-4-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C21H22ClN5O2S/c1-11(24-20(28)29-21(2,3)4)12-7-6-8-13(9-12)18-25-15-16-14(23-10-27(16)5)17(22)26-19(15)30-18/h6-11H,1-5H3,(H,24,28)/t11-/m1/s1 |
InChI Key |
VMGNOIOURLJYFG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C |
SMILES |
CC(C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C.N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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